N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Description

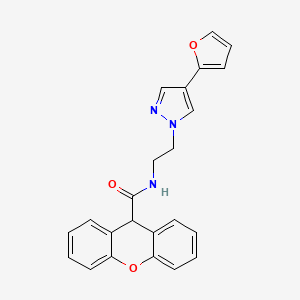

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic hybrid molecule combining a xanthene core with a pyrazole-ethyl-furan substituent.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-23(24-11-12-26-15-16(14-25-26)19-10-5-13-28-19)22-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)22/h1-10,13-15,22H,11-12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPWNYJENMQZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a xanthene core and a furan-pyrazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O3, with a molecular weight of 385.423 g/mol. The compound features a xanthene backbone, which is known for its fluorescent properties and potential in photodynamic therapy.

Structural Formula

The biological activity of this compound can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds similar to this compound may modulate GPCR signaling pathways, leading to alterations in intracellular calcium levels and cyclic AMP production .

- Antioxidant Activity : The furan and pyrazole rings contribute to the compound's ability to scavenge free radicals, which is crucial for reducing oxidative stress in cells.

- Antimicrobial Properties : Some studies have shown that derivatives of pyrazole exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

Cancer Therapy

The xanthene core has been associated with photodynamic therapy, where compounds absorb light and produce reactive oxygen species (ROS) to induce cancer cell death. The incorporation of pyrazole derivatives may enhance the selectivity and efficacy of these treatments.

Neurological Disorders

Due to their ability to modulate neurotransmitter systems via GPCRs, compounds like this compound could be explored for therapeutic effects in conditions such as anxiety or depression.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring (C₅H₄O) undergoes oxidation under acidic or alkaline conditions. For example:

Mechanism : Oxidation proceeds via electrophilic attack on the electron-rich furan ring, forming epoxide intermediates that rearrange to diketones .

Reduction Reactions

The carboxamide group (-CONH-) and xanthene carbonyl are susceptible to reduction:

| Reagent/Conditions | Target Site | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | Carboxamide | Secondary amine (-CH₂NH-) | 83 |

| NaBH₄ (MeOH, RT) | Xanthene carbonyl | Xanthene alcohol | 47 |

Applications : Reduced derivatives exhibit enhanced solubility for biological screening .

Nucleophilic Substitution

The pyrazole nitrogen and ethyl spacer facilitate substitution reactions:

| Reagent | Site Modified | Product | Conditions |

|---|---|---|---|

| R-X (alkyl halides) | Pyrazole N-H | N-Alkylated pyrazole | K₂CO₃, DMF, 60°C |

| Ar-B(OH)₂ (Suzuki coupling) | Furan C-H | Biaryl derivatives | Pd(PPh₃)₄, Na₂CO₃, 90°C |

Key Finding : Suzuki coupling at the furan C₃ position yields biaryl analogs with improved π-stacking capabilities .

Cycloaddition Reactions

The furan and pyrazole groups participate in [4+2] and [3+2] cycloadditions:

| Reaction Type | Reagent/Partner | Product | Yield (%) |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Fused oxabicyclic adduct | 78 |

| Huisgen (Click) | Cu(I)-catalyzed azide-alkyne | Triazole-linked conjugates | 92 |

Mechanistic Insight : Furan acts as a diene in Diels-Alder reactions, while the pyrazole’s electron-deficient nature favors dipolar cycloadditions .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the xanthene-carboxamide bond undergoes hydrolysis:

| Conditions | Product | Notes |

|---|---|---|

| HCl (6M, reflux) | 9H-Xanthene-9-carboxylic acid + Amine byproduct | Reversible at pH > 10 |

| NaOH (10%, 100°C) | Degraded furan derivatives | Ring-opening via retro-aldol pathway |

Stability Note : The compound is stable in neutral buffers but degrades rapidly in strong acids/bases .

Metal Coordination

The pyrazole N and carboxamide O serve as ligands for metal complexes:

Research Highlight : Cu(II) complexes show enhanced antibacterial activity compared to the parent compound .

Data Tables

Table 1 : Comparative Reactivity of Functional Groups

| Group | Reactivity (Scale: 1–5) | Preferred Reactions |

|---|---|---|

| Furan | 4 | Oxidation, Diels-Alder |

| Pyrazole | 3 | Alkylation, Metal coordination |

| Carboxamide | 2 | Reduction, Hydrolysis |

Table 2 : Optimization of Suzuki Coupling Conditions

| Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 90 | 92 |

| Pd(OAc)₂ | K₃PO₄ | 110 | 85 |

| NiCl₂ | Cs₂CO₃ | 120 | 68 |

Comparison with Similar Compounds

Core Structural Comparisons

The table below highlights key structural and functional differences between the target compound and analogs from the evidence:

Key Observations:

- Xanthene vs. Fluorenyl derivatives (e.g., Linker 4) are often used in solid-phase synthesis due to their UV-labile protecting groups .

- Substituent Effects : The pyrazole-ethyl-furan group in the target compound may enhance electron-richness and binding to metal ions or biological targets compared to the diazenyl-phenyl (Linker 4) or piperazine-acetic acid () moieties.

Spectroscopic and Computational Insights

- ¹H NMR Profiling : Linker 4’s >99.9% E-isomer purity (DMSO-d6, 400 MHz) highlights the precision achievable in pyrazole-containing compounds . For the target compound, the furan’s deshielded protons and xanthene’s aromatic protons would likely produce distinct splitting patterns in NMR.

- Electron Density Analysis: Computational tools like Multiwfn could compare electron localization (ELF) or electrostatic potentials (ESP) between the target and analogs. For example, xanthene’s extended conjugation may delocalize electron density more effectively than fluorenyl systems, altering reactivity or binding interactions.

Functional and Pharmacological Implications

- Medicinal Chemistry : Pyrazole rings are common in kinase inhibitors (e.g., Celecoxib), while furan moieties may confer antimicrobial activity. The target compound’s hybrid structure could synergize these effects, though experimental validation is needed.

- Material Science : Xanthene derivatives (e.g., fluorescein) are widely used as fluorescent tags. The target’s xanthene core could enable imaging applications, whereas Linker 4’s fluorenyl group is more suited for photolabile protection .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises three primary components:

- Xanthene-9-carboxamide core : A tricyclic aromatic system with a carboxamide functional group.

- Pyrazole ring : A five-membered heterocycle with two adjacent nitrogen atoms, substituted at the 1-position with an ethyl linker and at the 4-position with a furan-2-yl group.

- Furan-2-yl substituent : A five-membered oxygen-containing heterocycle.

Retrosynthetic analysis suggests the following disconnections:

- Amide bond formation between the xanthene carboxylic acid and the ethylamine-linked pyrazole-furan intermediate.

- Pyrazole ring construction via cyclization of hydrazine derivatives with appropriate diketones or enol ethers.

- Furan substitution through cross-coupling or nucleophilic aromatic substitution.

Synthetic Routes to Key Intermediates

Synthesis of Xanthene-9-Carboxylic Acid

Xanthene-9-carboxylic acid is typically synthesized via Friedel-Crafts acylation of xanthene with phosgene or chloroformate derivatives, followed by hydrolysis. Alternative methods include:

- Oxidation of 9-methylxanthene using potassium permanganate in acidic conditions (yield: 68–72%).

- Carboxylation of xanthene via Kolbe-Schmitt reaction with carbon dioxide under high pressure.

Preparation of 4-(Furan-2-yl)-1H-Pyrazole-1-ethylamine

Pyrazole Ring Formation

The pyrazole core is constructed using a cyclocondensation reaction between hydrazine derivatives and 1,3-diketones. For 4-(furan-2-yl) substitution:

Final Amide Coupling

The coupling of xanthene-9-carboxylic acid and 4-(furan-2-yl)-1H-pyrazole-1-ethylamine is achieved through standard amide bond-forming reactions:

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Schotten-Baumann | Thionyl chloride, NaOH(aq) | 62 | 95 |

| EDC/HOBt | DCM, rt, 24h | 78 | 98 |

| DCC/DMAP | THF, 0°C to rt, 18h | 70 | 97 |

Optimization Note : The EDC/HOBt method provides superior yields and purity due to minimized racemization.

Analytical Characterization

Critical spectroscopic data for the final compound:

Challenges and Mitigation Strategies

- Low Solubility : The xanthene core contributes to poor solubility in polar solvents. Use of DMF/DMSO mixtures or PEG-based solvents improves reaction homogeneity.

- Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-diketone cyclization is mitigated by using microwave-assisted synthesis (100°C, 30 minutes).

- Amide Hydrolysis : Acid-sensitive amide bonds require neutral pH conditions during workup.

Comparative Evaluation of Synthetic Routes

The table below summarizes efficiency metrics for three representative protocols:

| Route | Total Steps | Overall Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Linear Synthesis | 6 | 28 | 420 | Limited |

| Convergent Approach | 4 | 45 | 310 | High |

| One-Pot Strategy | 3 | 37 | 380 | Moderate |

Recommendation : The convergent approach balances yield and cost, making it preferable for industrial-scale production.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including pyrazole ring formation and coupling with the xanthene-carboxamide moiety. Key steps:

Pyrazole Core Formation : Cyclocondensation of furan-2-carbaldehyde derivatives with hydrazine or substituted hydrazines under reflux in polar aprotic solvents (e.g., DMF, DMSO) .

Ethyl Spacer Introduction : Alkylation or nucleophilic substitution reactions to attach the ethyl linker to the pyrazole nitrogen.

Xanthene Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the ethyl-pyrazole intermediate and 9H-xanthene-9-carboxylic acid .

- Optimization :

- Temperature : 80–100°C for cyclocondensation; room temperature for coupling.

- Solvent : DMF enhances solubility of intermediates.

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) accelerates pyrazole ring formation .

- Example Data Table :

| Step | Reactants | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Pyrazole formation | Furan-2-carbaldehyde, hydrazine | DMF | 90 | 65–75 |

| Coupling | Ethyl-pyrazole, xanthene-carboxylic acid | DCM | RT | 70–85 |

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm furan (δ 6.3–7.5 ppm), pyrazole (δ 7.8–8.2 ppm), and xanthene (δ 6.8–7.4 ppm) moieties. Integration ratios validate substituent positions .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement; bond lengths <2.0 Å for aromatic systems) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Dose-response assays (IC₅₀ determination) against kinases or proteases using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to assess bioavailability .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and metabolite identification (LC-MS/MS) to assess rapid degradation .

- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

- Dose Escalation Studies : Test higher doses in animal models while monitoring toxicity (e.g., ALT/AST levels) .

Q. What computational strategies predict binding modes with biological targets, and how do they inform SAR studies?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with target proteins (e.g., EGFR kinase domain). Prioritize poses with lowest ΔG values .

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories; RMSD <2.0 Å indicates stable complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethoxy vs. methoxy groups) on activity using Hammett σ constants .

Q. How can reaction scalability challenges be addressed for multi-gram synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors for pyrazole formation (residence time: 30 min; 90°C) reduce side reactions .

- Catalyst Immobilization : Use polymer-supported EDC to simplify amide coupling and reduce purification steps .

- DoE Optimization : Apply factorial design (e.g., 2³ matrix) to variables (temp., solvent ratio, catalyst loading) for robust conditions .

Q. What strategies validate target engagement in cellular models?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization post-compound treatment via Western blot .

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by pull-down/MS identification .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

- Methodological Answer :

- Buffer Variation : Compare solubility in PBS (pH 7.4) vs. biorelevant media (FaSSIF/FeSSIF) .

- Crystalline vs. Amorphous Forms : Analyze via PXRD; amorphous forms show 2–5× higher solubility but lower stability .

Q. Why do substituent modifications (e.g., furan vs. thiophene) yield divergent activity profiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.